2-Hydroxy-5-(2-phenylethyl)benzoic acid
Description
Properties
IUPAC Name |
2-hydroxy-5-(2-phenylethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-14-9-8-12(10-13(14)15(17)18)7-6-11-4-2-1-3-5-11/h1-5,8-10,16H,6-7H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPUNEHVECXKLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC(=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92549-33-2 | |
| Record name | 2-hydroxy-5-(2-phenylethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
The preparation of 2-Hydroxy-5-(2-phenylethyl)benzoic acid typically involves the following key steps:
- Protection of reactive groups on the starting materials to prevent side reactions.
- Condensation reaction between a protected intermediate and methyl 5-aminosalicylate.
- Hydrolysis of the condensation product to yield the target acid.
This approach ensures controlled reactivity and high selectivity in product formation.
Protection Reaction
Objective: To protect the amino or hydroxyl groups on the intermediate compound to prevent undesired reactions during condensation.
Typical Reagents: Protection reagents include sulfonyl chlorides such as p-methylbenzenesulfonyl chloride, benzenesulfonyl chloride, p-nitrobenzenesulfonyl chloride, trifluoromethanesulfonyl chloride, or acetylating agents.
- Temperature: 0 to 30 °C, preferably 20-25 °C.
- Reaction time: Typically short, around 15 minutes to 1 hour.
- Solvent: Commonly toluene or other inert organic solvents.
Outcome: Formation of a protected compound (Compound II) that is stable under subsequent reaction conditions.
Condensation Reaction
Objective: To couple the protected intermediate with methyl 5-aminosalicylate to form a methyl ester intermediate.
| Parameter | Details |
|---|---|
| Reactants | Protected compound II and methyl 5-aminosalicylate |
| Solvent | Toluene |
| Base | Triethylamine (to neutralize acid formed) |
| Temperature | 80-100 °C |
| Reaction Time | 12-14 hours |
| Molar Ratios | Typically 1:1 to 1:1.05 (protected compound : methyl 5-aminosalicylate) |
| Work-up | Layer separation with water, concentration under reduced pressure |
Variations: Different protected intermediates (e.g., p-methylbenzenesulfonate, acetate, trifluoromethanesulfonate derivatives) have been used with slight variations in temperature and yield.
| Protected Intermediate | Yield (%) | HPLC Purity (%) |
|---|---|---|
| 2-(4-trifluoromethyl)phenethyl p-methylbenzenesulfonate | 86.3 | 99 |
| 2-(4-trifluoromethyl)phenethyl acetate | 77 | 98.5 |
| 2-(4-trifluoromethyl)phenethyl trifluoromethanesulfonate | 78.3 | 98.5 |
Note: Yields refer to the methyl ester intermediate hemisulfate form after crystallization and drying.
Hydrolysis Reaction
Objective: To convert the methyl ester intermediate into the free acid, this compound.
- Hydrolysis is typically performed under acidic or basic conditions depending on the protecting groups and intermediates.
- The reaction involves stirring the methyl ester with aqueous acid or base, followed by isolation of the acid product.
- Crystallization and filtration steps are used to purify the final compound.
Alternative Synthetic Routes
While the above method focuses on protection-condensation-hydrolysis, other methods exist for related compounds such as 2-hydroxy-5-aminobenzoic acid, which can be relevant for analog synthesis:
- Kolbe-Schmitt Reaction: Carboxylation of p-aminophenol or its salts under high temperature (180-220 °C) and pressure (1.0-3.0 MPa) in the presence of a catalytic carrier and solid alkali.
- Reduction and Acidification: After carboxylation, reductive agents like sodium borohydride or sodium hydrosulfite are used, followed by acidification to precipitate the acid.
These methods, however, are more relevant to amine-substituted derivatives rather than the 2-phenylethyl substituted benzoic acid.
Summary Table of Preparation Method Parameters
| Step | Key Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Purity (HPLC %) | Notes |
|---|---|---|---|---|---|---|
| Protection | p-methylbenzenesulfonyl chloride, toluene | 20-25 | ~15-60 min | N/A | N/A | Protects amino/hydroxyl groups |
| Condensation | Protected compound + methyl 5-aminosalicylate + triethylamine + toluene | 80-100 | 12-14 hours | 77-86.3 | 98.5-99 | Formation of methyl ester intermediate hemisulfate |
| Hydrolysis | Acid or base hydrolysis | Variable | Several hours | N/A | High | Conversion to free acid |
Research Findings and Optimization Notes
- The choice of protecting group influences yield and purity; p-methylbenzenesulfonyl protection gives higher yields and purity.
- Maintaining reaction temperatures within specified ranges (20-25 °C for protection; 80-100 °C for condensation) is critical for optimal results.
- Triethylamine serves as an effective base to neutralize acids formed during condensation, improving reaction efficiency.
- Crystallization from methanol with sulfuric acid aqueous solution enhances product purity and facilitates isolation.
- The method is scalable and suitable for industrial production due to simplicity and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(2-phenylethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
2-Hydroxy-5-(2-phenylethyl)benzoic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(2-phenylethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate oxidative stress and inflammation, which are key factors in various biological processes . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Table 1: Structural Analogs of 2-Hydroxy-5-substituted Benzoic Acids
Key Observations:
- Synthetic Complexity: The pyrazinamide derivative (62% yield) employs Friedel-Crafts acylation and hydrazone coupling, whereas amine coupling (e.g., nitrophenylethylamino analog) yields 50% .
- Substituent Impact: Bulky groups (e.g., pyrazinamide hydrazone) require multi-step synthesis, while simpler substituents (e.g., methoxy) are naturally occurring.
Physicochemical Properties
Table 2: Physicochemical Properties of Selected Compounds
Key Trends:
- Lipophilicity: Fluorinated and phenylethyl substituents increase LogP, enhancing membrane permeability.
- Acidity: Phenolic protons (pKa ~2.3–2.5) remain acidic across analogs, aiding solubility in basic environments.
Biological Activity
2-Hydroxy-5-(2-phenylethyl)benzoic acid, also known as a derivative of salicylic acid, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, featuring a hydroxyl group and a phenylethyl substituent, suggests diverse interactions with biological systems. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . Its structural characteristics include:
- A hydroxyl group (-OH) at the 2-position.
- A phenylethyl group at the 5-position.
This specific arrangement is believed to influence its solubility, reactivity, and interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study focused on its interaction with anti-apoptotic proteins such as Mcl-1 and Bfl-1, which are commonly overexpressed in cancer cells. The results indicated that this compound could inhibit these proteins, promoting apoptosis in cancer cells.
Key Findings:
- Binding Affinity: The compound showed a binding affinity (K_i) of approximately 100 nM to Mcl-1.
- Cell Line Studies: In lymphoma cell lines, treatment with this compound resulted in significant cell death, indicating its potential as a therapeutic agent.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines in vitro, which could be beneficial in managing inflammatory diseases.
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- Antimicrobial Action: Disruption of bacterial cell membranes.
- Anticancer Mechanism: Inhibition of anti-apoptotic proteins (Mcl-1 and Bfl-1), leading to increased apoptosis.
- Anti-inflammatory Action: Suppression of cytokine production.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including this compound. The results confirmed its potent activity against Gram-positive bacteria, highlighting its potential as a natural preservative or therapeutic agent.
Study 2: Cancer Cell Apoptosis
Another significant research effort focused on the compound's role in inducing apoptosis in cancer cells. The study utilized engineered lymphoma cell lines to demonstrate that treatment with the compound led to a substantial increase in apoptotic markers compared to untreated controls.
Q & A
Q. Basic
- LC-MS : Confirms molecular weight (e.g., [M-H]⁻ peak at m/z 269.1) and purity (>98% by HPLC).
- FTIR : Validates functional groups (e.g., O-H stretch at 3200–3500 cm⁻¹, C=O at ~1680 cm⁻¹).
- ¹H/¹³C NMR : Assigns proton environments and aromatic substitution.
Stability under analysis conditions (e.g., DMSO-d6 vs. CDCl₃) must be verified to avoid degradation artifacts .
What strategies optimize yield in large-scale synthesis while minimizing byproducts?
Q. Advanced
- Catalyst optimization : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce carbocation rearrangements.
- Solvent engineering : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while mixed solvents (THF/MeOH/H₂O) enhance reaction homogeneity .
- In-line monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track reaction progression and terminate at optimal conversion (~85–90%).
How should the compound be stored to prevent degradation, and what are the stability indicators?
Q. Basic
- Storage : -20°C in airtight, amber vials under nitrogen to prevent oxidation.
- Stability indicators : Discoloration (yellowing) or precipitation suggests hydrolysis or dimerization.
- Re-test intervals : LCMS every 6 months to monitor purity degradation (<5% over 2 years at -20°C) .
What mechanistic insights exist for the compound’s interactions with biological targets?
Q. Advanced
- Molecular docking : Predicts binding to hydrophobic pockets (e.g., enzyme active sites) via the phenylethyl moiety.
- In vitro assays : Measure inhibition constants (Kᵢ) using fluorescence polarization or SPR (Surface Plasmon Resonance).
Contradictory activity data across studies may arise from assay conditions (e.g., pH-dependent solubility). Validate with orthogonal methods like ITC (Isothermal Titration Calorimetry) .
How do substituents on the phenyl ring affect the compound’s physicochemical properties?
Q. Advanced
- Electron-withdrawing groups (e.g., -NO₂ at the 4-position): Increase acidity (pKa ~2.5 vs. 3.8 for parent compound) and reduce logP (lipophilicity).
- Steric effects : Bulky substituents (e.g., -CF₃) hinder π-π stacking, altering crystallization behavior.
Quantitative Structure-Property Relationship (QSPR) models correlate substituent Hammett constants (σ) with solubility and bioavailability .
What are the best practices for handling this compound to ensure laboratory safety?
Q. Basic
- PPE : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods during weighing and synthesis.
- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
Refer to SDS guidelines for first-aid measures (e.g., eye irrigation with saline for 15 minutes) .
How can researchers validate contradictory bioactivity data across studies?
Q. Advanced
- Standardize assay protocols : Control variables like DMSO concentration (<0.1% v/v) and cell passage number.
- Use reference compounds : Include positive controls (e.g., known enzyme inhibitors) to calibrate activity thresholds.
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .
What computational tools are recommended for modeling the compound’s reactivity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
